molecular formula C7H7ClN2O5 B14510504 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide CAS No. 62749-02-4

2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide

Cat. No.: B14510504
CAS No.: 62749-02-4
M. Wt: 234.59 g/mol
InChI Key: HMERAIWYRFYIBX-UHFFFAOYSA-N
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Description

2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is a chemical compound that belongs to the class of imides. Imides are compounds that contain a nitrogen atom linked to two carbonyl groups. This compound is structurally related to derivatives of ammonia and can pass through biological membranes due to its neutral and hydrophobic nature . It has been reported to have various applications in scientific research, particularly in the study of protein structures and interactions .

Preparation Methods

The synthesis of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves the reaction of 2-chloroacetamide with N-hydroxysuccinimide (NHS) ester functions. The NHS ester functions react rapidly and irreversibly with amino functions in proteins, mainly neighboring lysine groups . The stable phosphonic acid function allows for the enrichment of mono- and crosslinked peptides by using immobilized metal affinity chromatography (IMAC) . Industrial production methods typically involve the use of advanced synthetic routes and reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form its corresponding amide and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

62749-02-4

Molecular Formula

C7H7ClN2O5

Molecular Weight

234.59 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroacetyl)carbamate

InChI

InChI=1S/C7H7ClN2O5/c8-3-4(11)9-7(14)15-10-5(12)1-2-6(10)13/h1-3H2,(H,9,11,14)

InChI Key

HMERAIWYRFYIBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC(=O)CCl

Origin of Product

United States

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